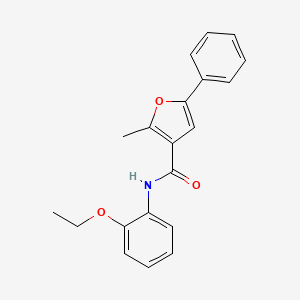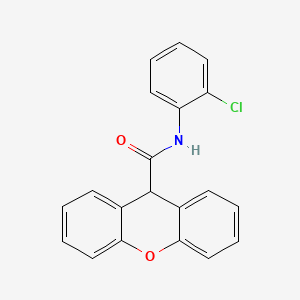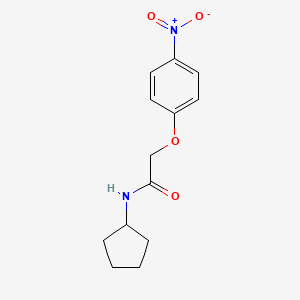
N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide, also known as EPMF, is a synthetic compound with potential therapeutic properties. It belongs to the class of compounds called furan derivatives and has been the subject of extensive scientific research due to its unique chemical structure and potential applications in medicine and biotechnology.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide is not fully understood, but it is believed to act through the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide has also been shown to reduce the levels of reactive oxygen species, which are involved in the oxidative stress response.
Advantages and Limitations for Lab Experiments
N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide is its poor solubility in water, which can make it difficult to administer in certain assays.
Future Directions
There are several future directions for the research on N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide. One potential area of study is its use as a potential treatment for neuroinflammatory disorders such as Alzheimer's disease and multiple sclerosis. N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide has also shown promise as a potential anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide and its potential interactions with other compounds.
Synthesis Methods
The synthesis of N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide involves the reaction of 2-ethoxybenzoyl chloride with 2-methyl-5-phenylfuran in the presence of a base such as sodium hydroxide. The reaction proceeds through an acylation mechanism, resulting in the formation of N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide as a white crystalline solid with a melting point of 142-144°C.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases such as arthritis, fever, and pain. N-(2-ethoxyphenyl)-2-methyl-5-phenyl-3-furamide has also been studied for its potential use as an antimicrobial agent, with promising results against various bacterial and fungal strains.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-23-18-12-8-7-11-17(18)21-20(22)16-13-19(24-14(16)2)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDUUVLDGSNSLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(OC(=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5565473.png)

![3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5565493.png)

![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5565506.png)
![4-tert-butyl-N'-[(2-methoxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B5565527.png)
![N-[(3S*,4R*)-1-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5565533.png)

![2-(2-methoxyethyl)-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565545.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5565551.png)

![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565583.png)
![4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5565595.png)
